3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid
Overview
Description
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid (MODC) is a cyclic dicarboxylic acid with a molecular formula of C9H12O5. It is also known as isopropylidenecyclohexane-1,2-dicarboxylic acid or phthalimidomalonic acid. It has a molecular weight of 200.19 .
Molecular Structure Analysis
The molecular structure of this compound contains total 26 bond(s); 14 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
A study conducted by Barakat et al. (2016) involved the synthesis of a compound via a multicomponent reaction, which included the Aldol–Michael addition reactions of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution. The molecular structure of the synthesized compound was confirmed by spectroscopic methods and X-ray crystallography, illustrating a potential application of 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid derivatives in structural chemistry and materials science Barakat et al., 2016.
Biotransformation and Oxidative Cleavage
Chai et al. (2003) explored the biotransformation of alkylcycloalkanediones using suspension plant cultured-cells of Caragana chamlagu, leading to the oxidative cleavage of these compounds to oxo carboxylic acids. This study highlights the potential of this compound derivatives in biotransformation processes, contributing to the field of green chemistry and sustainable synthesis methods Chai et al., 2003.
Environmental and Health Safety
Silva et al. (2013) investigated the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound related to this compound, in U.S. adults. This study underscores the importance of monitoring the exposure to such plasticizers and their potential health implications, emphasizing the relevance of this compound derivatives in environmental health research Silva et al., 2013.
Safety and Hazards
Properties
IUPAC Name |
3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECSEOMYYNPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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